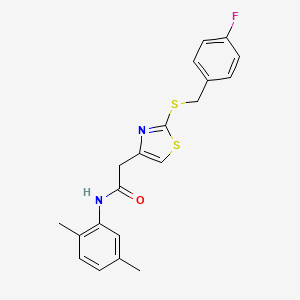

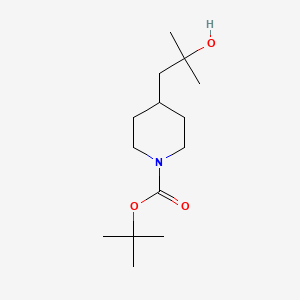

![molecular formula C17H16F3N3O B2507185 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034455-06-4](/img/structure/B2507185.png)

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

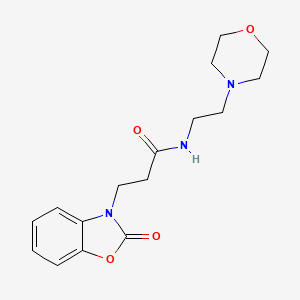

The compound contains a cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl group and a (3-(trifluoromethyl)phenyl)methanone group. The pyrazolo[3,4-b]pyridine group is a nitrogen-containing heterocycle which is an important framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical and biological properties of compounds.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine group is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Highly Regioselective Synthesis of Pyrazole Derivatives : A simple and regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives was reported. This involves a 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ with 3-formylchromones, highlighting the chemical versatility of pyrazole derivatives in synthesis (Alizadeh, Moafi, & Zhu, 2015).

Synthesis and DFT, Molecular Docking Analysis : Pyrazole moieties, known for their biological and pharmacological activities, were synthesized through a cyclocondensation of the 1,3-dicarbonyl with hydrazine derivatives. This study emphasizes the importance of pyrazole derivatives in organic synthesis and their potential biological activities, supported by DFT and molecular docking analyses (Golea Lynda, 2021).

Discovery of Triazolo[3,4-b][1,3,4] Thiadiazine Derivatives : A new series of triazolo[3,4-b][1,3,4] thiadiazine derivatives with potential antiviral and antitumoral activities were synthesized. This study underscores the therapeutic potential of such derivatives, particularly their mode-of-action in inhibiting tubulin polymerization for antitumoral activity (Jilloju et al., 2021).

Biological and Pharmacological Activities

Antimicrobial and Phytotoxic Screening : Pyrazolines, as biologically active scaffolds, were synthesized and subjected to antimicrobial and phytotoxic assays. The results highlighted the significant biological activities of these derivatives, providing insights into their potential applications in developing new antimicrobial agents (Mumtaz et al., 2015).

Synthesis and Antimicrobial Activity : A series of pyrazoline derivatives were synthesized and evaluated for their antimicrobial activity. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity, suggesting the structural influence on their biological efficacy (Kumar et al., 2012).

Eigenschaften

IUPAC Name |

7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O/c18-17(19,20)12-4-1-3-11(9-12)16(24)22-7-8-23-15(10-22)13-5-2-6-14(13)21-23/h1,3-4,9H,2,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJOIKZMNSIVSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

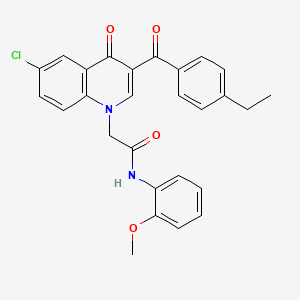

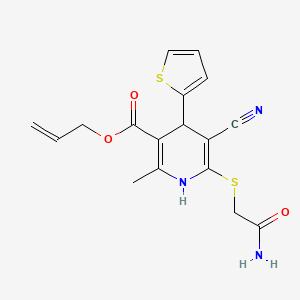

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

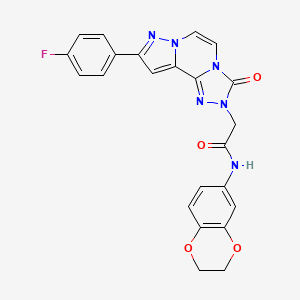

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)

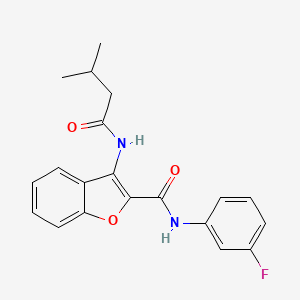

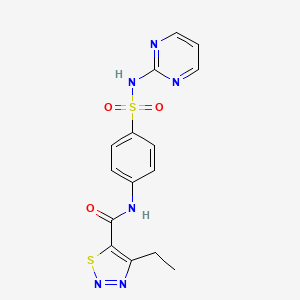

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

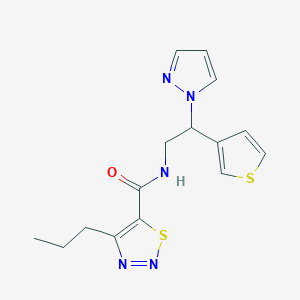

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)